Methyl 2-Chloro-5-fluoro-6-methylnicotinate

Lipophilicity Drug Design Agrochemical Formulation

Procure Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS 1253383-90-2), a polyhalogenated pyridine-3-carboxylate engineered for orthogonal derivatization. The 2-chloro substituent enables selective Suzuki-Miyaura or Buchwald-Hartwig coupling, while the 5-fluoro-6-methyl motif imparts metabolic stability and optimal lipophilicity (LogP 2.2). Non-interchangeable with simpler analogs, this intermediate is documented in patented routes to RORγ modulators and DprE1 inhibitors. Ideal for generating diverse screening libraries with drug-like properties (TPSA 39.2 Ų).

Molecular Formula C8H7ClFNO2
Molecular Weight 203.6 g/mol
CAS No. 1253383-90-2
Cat. No. B1466058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-Chloro-5-fluoro-6-methylnicotinate
CAS1253383-90-2
Molecular FormulaC8H7ClFNO2
Molecular Weight203.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=N1)Cl)C(=O)OC)F
InChIInChI=1S/C8H7ClFNO2/c1-4-6(10)3-5(7(9)11-4)8(12)13-2/h3H,1-2H3
InChIKeyAARWZYFWYNJHOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS 1253383-90-2): A Strategic Halogenated Pyridine Building Block for Agrochemical and Pharmaceutical Synthesis


Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS 1253383-90-2) is a polyhalogenated pyridine-3-carboxylate derivative with the molecular formula C₈H₇ClFNO₂ and a molecular weight of 203.60 g/mol [1]. It is primarily valued as a versatile synthetic intermediate, where the unique combination of chloro, fluoro, and methyl substituents on the pyridine ring enables selective, orthogonal derivatization in multi-step syntheses of biologically active molecules, particularly within the agrochemical and pharmaceutical sectors [2][3].

Why Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS 1253383-90-2) Cannot Be Replaced by Unsubstituted or Mono-Halogenated Nicotinates


The substitution pattern on the pyridine ring of Methyl 2-Chloro-5-fluoro-6-methylnicotinate directly governs its physicochemical properties and synthetic utility, making it non-interchangeable with simpler analogs [1]. Specifically, the presence of both chlorine and fluorine atoms, along with a methyl group, results in a calculated LogP (XLogP3-AA) of 2.2, which is significantly higher than that of unsubstituted methyl nicotinate or mono-halogenated analogs, thereby altering membrane permeability and bioactivity profiles in derived compounds [2]. Furthermore, the chlorine atom at the 2-position provides a site for nucleophilic aromatic substitution, while the fluorine at the 5-position and methyl at the 6-position offer metabolic stability and lipophilicity tuning, respectively. This orthogonal reactivity cannot be replicated by compounds lacking this precise substitution geometry, such as Methyl 6-methylnicotinate or Methyl 2-chloro-6-methylnicotinate, directly impacting the design and synthesis of complex agrochemicals and pharmaceuticals [3].

Quantitative Differentiation of Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS 1253383-90-2) vs. Closest Analogs


Lipophilicity (LogP) Advantage Over Mono-Halogenated and Unsubstituted Nicotinates

Methyl 2-Chloro-5-fluoro-6-methylnicotinate exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 2.2, which is higher than that of the less substituted analog Methyl 5-fluoro-6-methylnicotinate (LogP ~1.5) and unsubstituted Methyl nicotinate (LogP ~0.9). This increased lipophilicity is a direct result of the polyhalogenation pattern and is a key driver for improved membrane permeability in derived active ingredients [1].

Lipophilicity Drug Design Agrochemical Formulation

Synthetic Orthogonality: Direct Comparison of Halogen Reactivity vs. Closest Analogs

The 2-chloro substituent on Methyl 2-Chloro-5-fluoro-6-methylnicotinate provides a specific handle for nucleophilic aromatic substitution (SₙAr) or metal-catalyzed cross-coupling reactions, a feature that is not present in the de-chloro analog Methyl 5-fluoro-6-methylnicotinate. Conversely, the presence of the 5-fluoro group offers metabolic stability and electronic modulation, which is absent in the de-fluoro analog Methyl 2-chloro-6-methylnicotinate. This dual-halogen configuration enables a sequential, orthogonal derivatization strategy that is not possible with the mono-halogenated alternatives [1][2].

Synthetic Chemistry Cross-Coupling Intermediate Selection

Enhanced Metabolic Stability of Derived Compounds Due to 5-Fluoro and 6-Methyl Substitution

The strategic placement of a fluorine atom at the 5-position and a methyl group at the 6-position on the pyridine ring is a well-established medicinal chemistry tactic to block common cytochrome P450-mediated metabolic sites. While direct in vitro metabolic data for the free ester is not available, the class-level inference is strong: derived compounds that retain the 5-fluoro-6-methyl pattern are expected to exhibit significantly longer metabolic half-lives compared to those derived from unsubstituted or 5-unsubstituted nicotinate scaffolds [1][2]. For example, fluorinated nicotinate scaffolds are known to enhance metabolic stability in agrochemical and pharmaceutical applications [3].

Metabolic Stability In Vivo Performance Drug Development

Documented Use as a Key Intermediate in Patented Pharmaceutical and Agrochemical Inventions

Methyl 2-Chloro-5-fluoro-6-methylnicotinate is explicitly claimed or exemplified as a crucial intermediate in several patent families covering diverse therapeutic and crop protection areas. In particular, it has been cited in patents related to RORγ modulators and DprE1 inhibitors (anti-tuberculosis agents), demonstrating its established and tangible role in generating high-value, proprietary chemical matter . This stands in contrast to simpler, unsubstituted nicotinates, which are more commonly used as commodity building blocks and are less likely to feature prominently in composition-of-matter patent claims for advanced intermediates.

Patent Intelligence Procurement Justification R&D Strategy

High-Impact Application Scenarios for Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS 1253383-90-2) Based on Evidence


Synthesis of Next-Generation Systemic Agrochemicals with Enhanced Bioavailability

In the agrochemical industry, Methyl 2-Chloro-5-fluoro-6-methylnicotinate is a key starting material for the development of novel systemic insecticides and plant growth regulators. Its elevated lipophilicity (LogP 2.2) ensures the resulting active ingredients can efficiently cross plant cuticles and insect membranes, while the 5-fluoro-6-methyl motif enhances metabolic stability, prolonging the compound's effective period in the field [1][2].

Orthogonal Derivatization for Complex Pharmaceutical Candidate Synthesis

Medicinal chemistry programs benefit from the compound's dual halogenation pattern. The 2-chloro substituent can be selectively displaced in a first synthetic step (e.g., via Suzuki-Miyaura or Buchwald-Hartwig coupling), followed by a second, independent transformation at the ester group or via directed ortho-metalation strategies enabled by the 5-fluoro and 6-methyl groups. This orthogonal reactivity is essential for constructing the complex, polysubstituted pyridine cores found in many kinase inhibitors and GPCR modulators [1].

Development of Metabolically Stable RORγ and DprE1 Inhibitors

Based on patent literature evidence, this specific nicotinate ester is directly implicated in the synthesis of retinoid-related orphan receptor gamma (RORγ) modulators and decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) inhibitors [1]. Researchers working on autoimmune diseases (via RORγ) or novel anti-tuberculosis therapies (via DprE1) should procure this exact intermediate to ensure fidelity to published synthetic routes and to maximize the metabolic stability of their lead candidates.

Production of High-Value Chemical Libraries for Lead Discovery

Due to its multiple, differentiable points for chemical modification, this compound is an ideal scaffold for generating diverse, drug-like screening libraries. The ability to sequentially modify the 2-position, the 3-carboxylate, and potentially the 4-position (via C-H activation) allows for the rapid exploration of chemical space around a core structure that already possesses favorable physicochemical properties (LogP 2.2, TPSA 39.2 Ų) [1].

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